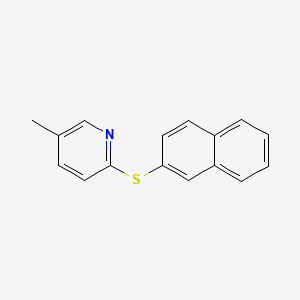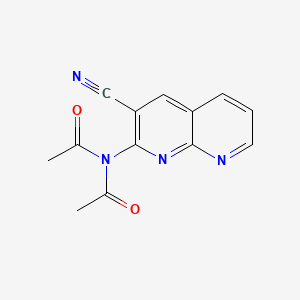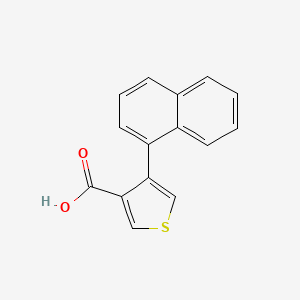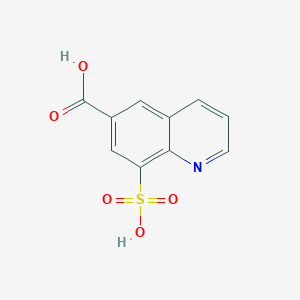
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is an organic compound with the molecular formula C16H13NS. It is a derivative of pyridine, featuring a naphthalene-2-ylsulfanyl group at the 2-position and a methyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with 2-naphthalenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the naphthalen-2-ylsulfanyl group.
Substitution: The methyl group or the naphthalen-2-ylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-ylsulfanyl)pyridine: Lacks the methyl group at the 5-position.
5-Methyl-2-(phenylsulfanyl)pyridine: Features a phenyl group instead of a naphthalene group.
2-(Naphthalen-2-ylsulfanyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is unique due to the presence of both the naphthalen-2-ylsulfanyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved material properties .
Eigenschaften
CAS-Nummer |
92856-71-8 |
|---|---|
Molekularformel |
C16H13NS |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
5-methyl-2-naphthalen-2-ylsulfanylpyridine |
InChI |
InChI=1S/C16H13NS/c1-12-6-9-16(17-11-12)18-15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3 |
InChI-Schlüssel |
RXXKDXGFXULQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)SC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)

![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)

![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)


![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)

![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)

